AKI-001

Content Navigation

Many Aurora kinase inhibitors suffer from poor oral bioavailability, requiring IV dosing and yielding suboptimal tumor growth inhibition in vivo. AKI-001 (CAS 925218-37-7) addresses this with a rigid pentacyclic scaffold that ensures high-affinity ATP-pocket binding. • 92% Tumor Growth Inhibition at 5 mg/kg QD oral dosing in HCT116 xenografts • Cellular IC50

CAS Number

Product Name

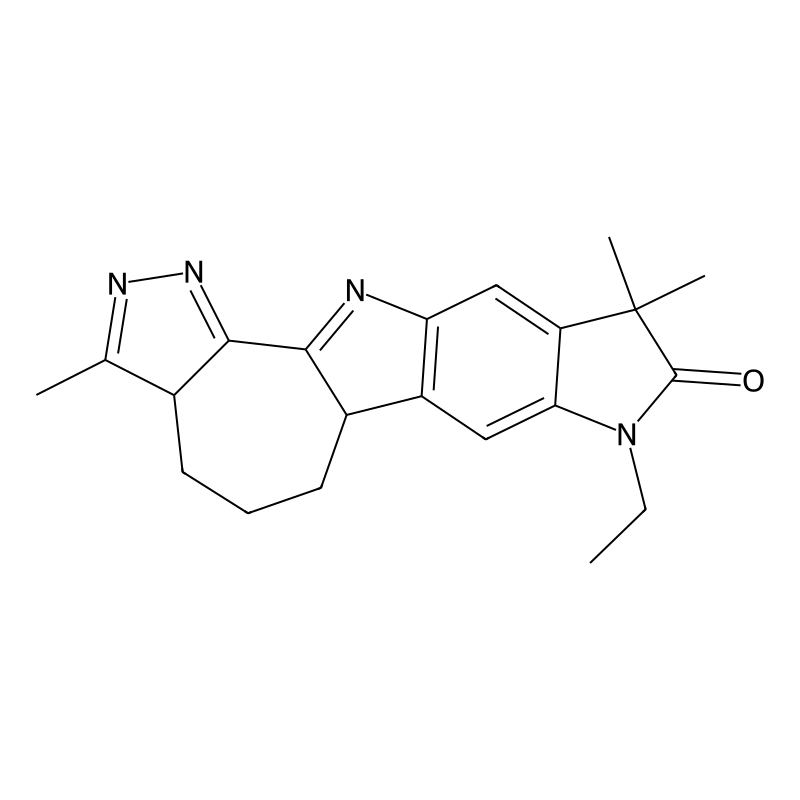

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

AKI-001 (CAS 925218-37-7) is a highly constrained, orally bioavailable pentacyclic inhibitor targeting Aurora A and Aurora B kinases. Developed to overcome the pharmacokinetic limitations of early-generation antimitotic agents, AKI-001 integrates a lactam ring and a hydrocarbon bridge into a rigid pentacyclic scaffold that optimally engages the ATP-binding hinge region of the kinase [1]. This structural precision translates directly to low nanomolar biochemical potency and excellent cellular proliferation blockade (IC50 < 100 nM). For procurement teams and laboratory directors, AKI-001 represents a critical upgrade over standard unconstrained kinase inhibitors, offering a rare combination of high in vivo translation, oral dosing compatibility, and potent tumor growth inhibition for preclinical oncology modeling [1].

Research Fit

Substituting AKI-001 with earlier-generation Aurora inhibitors (such as VX-680) or simpler tetracyclic and acyclic analogs severely compromises in vivo translation and oral dosing viability [1]. Unconstrained generic analogs lack the rigid pentacyclic architecture of AKI-001, resulting in an order-of-magnitude drop in target affinity at the ATP-binding pocket. Furthermore, many benchmark Aurora inhibitors suffer from poor pharmacokinetic profiles, necessitating intravenous administration or yielding suboptimal tumor growth inhibition (TGI) in live models. AKI-001’s specific structural constraints ensure that its nanomolar biochemical potency is preserved in complex cellular and whole-organism environments, preventing the steep drop-off in efficacy typically seen with generic substitutes during oral administration [1].

Substitution Risk

Pentacyclic Scaffold Potency Advantage

The core differentiator of AKI-001 is its pentacyclic structure, which merges a lactam ring and a hydrocarbon constraint to lock the molecule into an active binding conformation. When compared directly to its tetracyclic precursor (Compound 23) and acyclic analogs, the fully constrained AKI-001 exhibits an approximately 10-fold increase in enzymatic potency against Aurora A and B [1]. This demonstrates that the specific pentacyclic architecture is essential for maximizing engagement with the kinase hinge region.

| Evidence Dimension | Enzymatic Potency (Fold Increase) |

| Target Compound Data | ~10-fold higher affinity |

| Comparator Or Baseline | Tetracyclic precursor (Compound 23) and acyclic analogs |

| Quantified Difference | 10-fold increase in biochemical potency |

| Conditions | Biochemical Aurora A/B kinase assays |

Buyers evaluating structurally simpler kinase analogs will sacrifice an order of magnitude in target affinity, making the fully constrained AKI-001 necessary for high-stringency biochemical assays.

Oral Bioavailability and Tumor Growth Inhibition

A major procurement limitation for early kinase inhibitors is the requirement for non-oral dosing routes due to poor pharmacokinetics. AKI-001 overcomes this barrier, demonstrating robust oral bioavailability that compares favorably to benchmark inhibitors like VX-680. In an HCT116 mouse xenograft model, an oral dose of just 5 mg/kg QD resulted in near stasis, achieving 92% Tumor Growth Inhibition (TGI) [1]. This establishes AKI-001 as a highly efficient and process-friendly tool for oral in vivo studies.

| Evidence Dimension | Tumor Growth Inhibition (TGI) |

| Target Compound Data | 92% TGI at 5 mg/kg QD (Oral) |

| Comparator Or Baseline | Benchmark Aurora inhibitors (e.g., VX-680) requiring higher doses or IV routes |

| Quantified Difference | Near complete stasis (92% TGI) achieved via oral route |

| Conditions | HCT116 mouse xenograft model |

For in vivo pharmacology, AKI-001's ability to achieve >90% TGI via oral administration drastically simplifies dosing protocols and improves the translational relevance of the model.

Biochemical to Cellular Potency Translation

The practical utility of a kinase inhibitor depends heavily on its ability to cross cell membranes without losing target engagement. AKI-001 exhibits excellent cellular potency, inhibiting both Aurora A and Aurora B at concentrations sufficient to block proliferation entirely, yielding a cellular IC50 of less than 100 nM [1]. This low-nanomolar cellular activity ensures that the compound's biochemical potency is fully realized in phenotypic assays, avoiding the severe potency drop-offs commonly observed with unoptimized generic kinase inhibitors in cellulo.

| Evidence Dimension | Cellular Proliferation IC50 |

| Target Compound Data | < 100 nM |

| Comparator Or Baseline | Standard unoptimized kinase inhibitors (typical drop-off to micromolar range) |

| Quantified Difference | Maintenance of sub-100 nM potency in whole cells |

| Conditions | Phenotypic cellular proliferation assays |

Procurement for cell-based screening requires compounds that do not lose efficacy across the cell membrane; AKI-001 guarantees sub-100 nM performance in phenotypic models.

Oral In Vivo Oncology Modeling

Due to its proven ability to achieve 92% Tumor Growth Inhibition at just 5 mg/kg QD, AKI-001 is highly recommended for xenograft studies (e.g., HCT116 models) where oral dosing is required. It eliminates the need for complex intravenous formulations often required by earlier-generation inhibitors [1].

Structural Biology and Kinase Profiling

The highly constrained pentacyclic scaffold makes AKI-001 an excellent reference compound for X-ray crystallography and ATP-competitive binding assays. It serves as a benchmark for studying high-affinity interactions within the Aurora kinase hinge region [1].

Phenotypic Cell Cycle Arrest Assays

With a cellular IC50 of less than 100 nM, AKI-001 is ideally suited for in vitro cellular assays requiring reliable, potent blockade of proliferation. It allows researchers to induce polyploidy and mitotic arrest without the off-target cytotoxicity associated with higher micromolar dosing of less potent analogs[1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Explore Compound Types